Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Structure & Identifiers
Interactive Chemical Structure Model
Clasto-lactacystin β-lactone: Compound Identity
Clasto-lactacystin β-lactone (also referred to as omuralide) is the active, cell-permeable metabolite of the Streptomyces‑derived antibiotic lactacystin . It belongs to the β‑lactone class of proteasome inhibitors and acts as an irreversible, covalent modifier of the 20S proteasome core particle, blocking chymotrypsin‑like, trypsin‑like and peptidylglutamyl‑peptide hydrolysing activities [1]. The compound is widely used as a tool to dissect the ubiquitin‑proteasome pathway in cell‑based and biochemical assays .
[1] Craiu A, Gaczynska M, Akopian T, Gramm CF, Fenteany G, Goldberg AL, Rock KL. Lactacystin and clasto‑lactacystin β‑lactone modify multiple proteasome β‑subunits and inhibit intracellular protein degradation and major histocompatibility complex class I antigen presentation. J Biol Chem. 1997;272(20):13437‑13445. View Source
Why Substitutes Fail for Clasto-lactacystin β-lactone
In‑class proteasome inhibitors differ markedly in activation requirements, target selectivity, and reversibility. Lactacystin is a prodrug that requires spontaneous cyclization to clasto‑lactacystin β‑lactone to become active; conditions that prevent this conversion abolish proteasome inhibition [1]. Peptide aldehydes (e.g., MG‑132) are reversible and inhibit lysosomal proteases in addition to the proteasome, complicating phenotypic interpretation [2]. Epoxomicin, although irreversible, exhibits a distinct kinetic profile and does not engage certain off‑targets that are modulated by clasto‑lactacystin β‑lactone [3]. Consequently, substituting one agent for another without adjusting concentration, exposure time, or readout can lead to contradictory results. The following quantitative evidence guide identifies the specific, measurable differences that justify selecting clasto‑lactacystin β‑lactone over its closest alternatives.
Lactacystin: prodrug activation mismatch
Requires spontaneous cyclization to clasto‑lactacystin β‑lactone; inhibition may vary with conditions that prevent conversion.
Reversible binding and co‑inhibition of lysosomal cysteine proteases complicate pathway interpretation and temporal control.
Epoxomicin: distinct kinetic selectivity gradient
Irreversible but heavily biased toward chymotrypsin‑like site; balanced multi‑catalytic site inhibition may not transfer.
[1] Dick LR, Cruikshank AA, Grenier L, Melandri FD, Nunes SL, Stein RL. Mechanistic studies on the inactivation of the proteasome by lactacystin: a central role for clasto‑lactacystin β‑lactone. J Biol Chem. 1996;271(13):7273‑7276. View Source
[2] Craiu A, Gaczynska M, Akopian T, Gramm CF, Fenteany G, Goldberg AL, Rock KL. Lactacystin and clasto‑lactacystin β‑lactone modify multiple proteasome β‑subunits and inhibit intracellular protein degradation and major histocompatibility complex class I antigen presentation. J Biol Chem. 1997;272(20):13437‑13445. View Source
[3] Granot Z, Kobiler O, Melamed-Book N, Eimerl S, Bahat A, Lu B, et al. Turnover of mitochondrial steroidogenic acute regulatory (StAR) protein by Lon protease: the unexpected effect of proteasome inhibitors. Mol Cell Endocrinol. 2007;265‑266:99‑105. View Source
Clasto‑lactacystin β‑lactone directly inhibits the 20S proteasome with an IC₅₀ of approximately 1 µM in intact cells, which is 5–10 times lower than the concentration required for lactacystin when the prodrug must first undergo cyclisation . In parallel assays, lactacystin displays IC₅₀ values ranging from 0.5 µM to 4.8 µM depending on cell type and endpoint, confirming the consistent potency advantage of the β‑lactone .
Researchers can use lower concentrations of the β‑lactone to achieve the same degree of proteasome inhibition, reducing potential off‑target effects and minimising consumption of expensive compound.
Unlike peptide‑aldehyde inhibitors such as MG‑132 that bind reversibly, clasto‑lactacystin β‑lactone forms a covalent ester bond with the N‑terminal threonine of the catalytic β‑subunits, leading to irreversible inactivation [1]. In cellular assays, proteasome activity does not recover after removal of clasto‑lactacystin β‑lactone, whereas activity rapidly returns upon washout of MG‑132 [2]. This property ensures that the inhibition persists throughout extended time‑course experiments without the need to maintain high extracellular inhibitor concentrations.
Irreversibility & washoutHead‑to‑head
No recovery post‑washout (irreversible covalent binding) vs. rapid recovery with MG‑132.
Enables sustained inhibition in extended time‑course experiments.
Reversibility of proteasome inhibition after compound washout
Target Compound Data
Irreversible; no recovery of proteasome activity post‑washout
Comparator Or Baseline
MG‑132 (peptide aldehyde): rapid recovery of proteasome activity after washout
Quantified Difference
Qualitative difference (irreversible vs. reversible) translating to sustained vs. transient inhibition
Conditions
Washout experiments in cultured mammalian cells; proteasome activity measured by fluorogenic substrate cleavage
Why This Matters
For protocols requiring long‑term proteasome shutdown (e.g., studying protein half‑lives or delayed apoptotic responses), the irreversible mechanism avoids the confounding effects of inhibitor washout and enables cleaner temporal control.
[1] Craiu A, Gaczynska M, Akopian T, Gramm CF, Fenteany G, Goldberg AL, Rock KL. Lactacystin and clasto‑lactacystin β‑lactone modify multiple proteasome β‑subunits and inhibit intracellular protein degradation and major histocompatibility complex class I antigen presentation. J Biol Chem. 1997;272(20):13437‑13445. View Source
[2] Lee DH, Goldberg AL. Proteasome inhibitors cause induction of heat shock proteins and thermotolerance, a process partially reversed by inhibitor removal. Mol Cell Biol. 1998;18(1):30‑38. View Source
Selectivity Over Lysosomal Proteases
Peptide aldehyde inhibitors such as MG‑132 and LLnL block not only the proteasome but also lysosomal cysteine proteases, obscuring the contribution of each pathway to protein turnover. In contrast, clasto‑lactacystin β‑lactone and its precursor lactacystin do not inhibit lysosomal degradation of an endocytosed protein, as demonstrated using ¹²⁵I‑labelled ovalbumin uptake assays [1]. This selectivity allows unambiguous assignment of observed effects to proteasome inhibition.
Lysosomal selectivityReported
No inhibition of lysosomal degradation of ¹²⁵I‑ovalbumin; peptide aldehydes significantly inhibit.
No inhibition of lysosomal degradation of endocytosed ¹²⁵I‑ovalbumin
Comparator Or Baseline
Peptide aldehydes (MG‑132, LLnL): significant inhibition of lysosomal degradation
Quantified Difference
Qualitative (present vs. absent)
Conditions
Murine LB27.4 B lymphoblasts; endocytosis of ¹²⁵I‑labelled ovalbumin
Why This Matters
When dissecting the ubiquitin‑proteasome pathway, a tool that leaves lysosomal proteolysis intact eliminates a major source of data misinterpretation, making clasto‑lactacystin β‑lactone the preferred choice for mechanistic studies.
[1] Craiu A, Gaczynska M, Akopian T, Gramm CF, Fenteany G, Goldberg AL, Rock KL. Lactacystin and clasto‑lactacystin β‑lactone modify multiple proteasome β‑subunits and inhibit intracellular protein degradation and major histocompatibility complex class I antigen presentation. J Biol Chem. 1997;272(20):13437‑13445. View Source
Distinct Kinetics vs. Epoxomicin
The rate of covalent inactivation (kₐₛₛₒcᵢₐₜᵢₒₙ) for the three major proteasome catalytic activities reveals that clasto‑lactacystin β‑lactone has a shallower selectivity gradient than epoxomicin [1]. Epoxomicin inactivates the chymotrypsin‑like site ~125‑fold faster than the trypsin‑like site, whereas clasto‑lactacystin β‑lactone shows only a ~34‑fold difference. For the peptidylglutamyl‑peptide hydrolysing (PGPH) activity, both compounds are similarly slow. This profile means that at moderate concentrations, clasto‑lactacystin β‑lactone provides more balanced inhibition across all three catalytic sites, which can be advantageous when complete proteasome shutdown is desired.
Kinetics vs. epoxomicinHead‑to‑head
kₐₛₛₒc chymotrypsin‑like: 8,530 vs. 35,400 M⁻¹s⁻¹ (4.2‑fold slower); trypsin‑like/PGPH comparable.
Supports more balanced multi‑catalytic site inhibition.
Purified 20S proteasome; pH 7.5, 25 °C.
enzyme kineticscovalent inhibition rateproteasome active sites
Evidence Dimension
Rate of covalent proteasome inactivation (kₐₛₛₒcᵢₐₜᵢₒₙ)
4.2‑fold slower for chymotrypsin‑like; comparable for trypsin‑like and PGPH
Conditions
Purified 20S proteasome; fluorogenic peptide substrates; pH 7.5, 25 °C
Why This Matters
Scientists seeking a more uniform inhibition of all proteasome active sites, rather than preferential suppression of chymotrypsin‑like activity, will find clasto‑lactacystin β‑lactone better suited to their experimental design.
enzyme kineticscovalent inhibition rateproteasome active sites
[1] Meng L, Mohan R, Kwok B, Elofsson M, Sin N, Crews CM. Epoxomicin, a potent and selective proteasome inhibitor, exhibits in vivo antiinflammatory activity. Proc Natl Acad Sci USA. 1999;96(20):10403‑10408. Table 1. View Source
Mitochondrial Lon Protease Inhibition
While epoxomicin has no effect on mitochondrial Lon protease, clasto‑lactacystin β‑lactone inhibits Lon‑mediated degradation of the steroidogenic acute regulatory (StAR) protein with an IC₅₀ of 3 µM, providing a distinct pharmacological handle for studying mitochondrial protein quality control [1]. The conventional proteasome inhibitor MG‑132 also inhibits Lon, but with a 6.7‑fold higher IC₅₀ (20 µM), making clasto‑lactacystin β‑lactone the more potent tool for dual proteasome‑Lon blockade.
Lon protease co‑inhibitionReported
IC₅₀ = 3 µM (Lon) vs. MG‑132 IC₅₀ = 20 µM; epoxomicin shows no inhibition.
In vitro Lon/StAR assay; 6.7‑fold difference to MG‑132.
Lon proteasemitochondrial proteostasisStAR protein
Evidence Dimension
Inhibition of mitochondrial Lon protease in vitro
Target Compound Data
IC₅₀ = 3 µM
Comparator Or Baseline
MG‑132: IC₅₀ = 20 µM; Epoxomicin: no inhibition
Quantified Difference
6.7‑fold more potent than MG‑132; unique vs. epoxomicin
Conditions
In vitro assay with purified Lon protease and StAR substrate
Why This Matters
For investigators examining crosstalk between the proteasome and mitochondrial proteases, clasto‑lactacystin β‑lactone offers a dual‑targeting capability that neither epoxomicin nor MG‑132 can replicate at comparable potency, reducing the number of compounds required in multi‑pathway studies.
Lon proteasemitochondrial proteostasisStAR protein
[1] Granot Z, Kobiler O, Melamed-Book N, Eimerl S, Bahat A, Lu B, et al. Turnover of mitochondrial steroidogenic acute regulatory (StAR) protein by Lon protease: the unexpected effect of proteasome inhibitors. Mol Cell Endocrinol. 2007;265‑266:99‑105. View Source
Optimal Applications for Clasto-lactacystin β-lactone
Washout-Free Proteasome Inhibition in Cells
When an experiment demands sustained proteasome suppression over many hours without the confounding recovery seen with reversible inhibitors, clasto‑lactacystin β‑lactone’s irreversible covalent binding (Section 3, Evidence 2) is essential. Researchers studying slow protein turnover, circadian clock components, or apoptotic priming routinely select this compound to avoid the need for continuous re‑dosing [1].
Pathway Dissection: Proteasome vs. Lysosome
Because clasto‑lactacystin β‑lactone does not inhibit lysosomal proteolysis (Section 3, Evidence 3), it is the inhibitor of choice for studies that must cleanly separate ubiquitin‑proteasome‑dependent degradation from lysosomal/autophagic clearance, such as antigen presentation assays or turnover measurements of long‑lived proteins [2].
Balanced Inhibition for Global Protein Stabilization
For proteomics applications that require simultaneous blockade of chymotrypsin‑like, trypsin‑like and PGPH activities, the kinetic profile of clasto‑lactacystin β‑lactone (Section 3, Evidence 4) provides more uniform coverage than epoxomicin, which is heavily biased toward the chymotrypsin‑like site. This balanced inhibition is critical when the goal is to accumulate a broad spectrum of ubiquitinated substrates for downstream identification [3].
Dual Proteasome and Lon Protease Targeting
In models of mitochondrial dysfunction or steroidogenic regulation, the dual inhibitory activity of clasto‑lactacystin β‑lactone against the 20S proteasome and mitochondrial Lon protease (Section 3, Evidence 5) eliminates the need for multiple inhibitors, simplifying experimental design and reducing solvent toxicity [4].
[1] Lee DH, Goldberg AL. Proteasome inhibitors cause induction of heat shock proteins and thermotolerance, a process partially reversed by inhibitor removal. Mol Cell Biol. 1998;18(1):30‑38. View Source
[2] Craiu A, Gaczynska M, Akopian T, Gramm CF, Fenteany G, Goldberg AL, Rock KL. Lactacystin and clasto‑lactacystin β‑lactone modify multiple proteasome β‑subunits and inhibit intracellular protein degradation and major histocompatibility complex class I antigen presentation. J Biol Chem. 1997;272(20):13437‑13445. View Source
[3] Meng L, Mohan R, Kwok B, Elofsson M, Sin N, Crews CM. Epoxomicin, a potent and selective proteasome inhibitor, exhibits in vivo antiinflammatory activity. Proc Natl Acad Sci USA. 1999;96(20):10403‑10408. View Source
[4] Granot Z, Kobiler O, Melamed-Book N, Eimerl S, Bahat A, Lu B, et al. Turnover of mitochondrial steroidogenic acute regulatory (StAR) protein by Lon protease: the unexpected effect of proteasome inhibitors. Mol Cell Endocrinol. 2007;265‑266:99‑105. View Source
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